Memantine-d6 Hydrochloride

Description

Overview of Memantine's Role in Neuropharmacology

Memantine (B1676192) is a medication used in the management of moderate to severe dementia of the Alzheimer's type. drugbank.comnih.gov Its mechanism of action distinguishes it from many other treatments for Alzheimer's disease. drugbank.com

The primary pharmacological action of memantine is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov The NMDA receptor, a type of glutamate (B1630785) receptor, plays a crucial role in synaptic plasticity, learning, and memory. nih.govwikipedia.org In Alzheimer's disease, it is hypothesized that excessive and persistent activation of NMDA receptors by the neurotransmitter glutamate contributes to neuronal damage and the cognitive symptoms of the disease. drugbank.comnih.gov Memantine works by blocking the ion channel of the NMDA receptor when it is open, thereby preventing the excessive influx of calcium ions that can lead to neuronal excitotoxicity. drugbank.comwikipedia.org A key feature of memantine's action is its voltage-dependency and rapid on-off kinetics, which means it preferentially blocks the pathological, sustained activation of NMDA receptors while still allowing for the normal, transient activation required for physiological functions like learning and memory. wikipedia.orgspringermedizin.de

Initial research into memantine focused on its neuroprotective properties. nih.govspringermedizin.de Studies have shown that memantine can protect neurons from the toxic effects of excessive glutamate stimulation. springermedizin.de While it helps manage the symptoms of Alzheimer's disease, there is currently no conclusive evidence that it prevents or slows the underlying neurodegenerative process in humans. drugbank.comwikipedia.org Memantine has been approved for the treatment of moderate to severe Alzheimer's disease, both as a monotherapy and in combination with other treatments like cholinesterase inhibitors. nih.govresearchgate.net Research continues to explore its potential therapeutic applications in other neurological and psychiatric conditions. nih.govbohrium.com

Memantine as a Non-Competitive N-Methyl-D-Aspartate (NMDA) Receptor Antagonist

Rationale for Investigating Memantine-d6 Hydrochloride in Academic Research

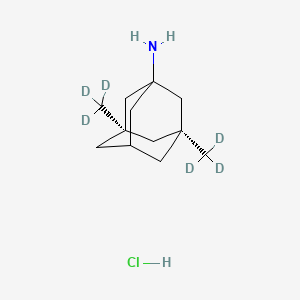

This compound is a deuterated analog of memantine, where six hydrogen atoms in the two methyl groups have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool for specific research applications.

The primary use of this compound is as an internal standard in pharmacokinetic studies. caymanchem.com When analyzing biological samples to determine the concentration of memantine, adding a known amount of this compound allows for more accurate quantification by mass spectrometry. The deuterated form is chemically identical to the non-deuterated drug but has a different mass, allowing it to be distinguished by the analytical instrument. unam.mx

Furthermore, the deuteration of memantine can be used to investigate its metabolic pathways with high precision. pubcompare.ai By tracking the fate of the deuterated compound, researchers can gain a clearer understanding of how memantine is metabolized in the body, which is crucial for a comprehensive pharmacological profile. pubcompare.ai The enhanced metabolic stability of the deuterated form can also be leveraged in studies designed to explore the nuances of NMDA receptor interactions and the broader neuropharmacological effects of memantine. pubcompare.ai

| Property | Memantine Hydrochloride | This compound |

| Primary Use | Therapeutic agent for Alzheimer's disease. drugbank.comnih.gov | Research tool, internal standard for analytical quantification. caymanchem.com |

| Isotopic Composition | Natural isotopic abundance. | Enriched with deuterium at the 3,5-dimethyl positions. |

| Key Research Application | Studying neuroprotective mechanisms and therapeutic effects. nih.govspringermedizin.de | Pharmacokinetic studies, metabolic pathway analysis. pubcompare.ai |

This table compares the primary uses and key research applications of Memantine Hydrochloride and its deuterated analog, this compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,5S)-3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/t9?,10-,11+,12?;/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDHMLJTFXJGPI-XJAKYWJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]12CC3C[C@](C1)(CC(C3)(C2)N)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Comprehensive Characterization of Memantine D6 Hydrochloride

Advanced Synthetic Methodologies for Deuterated Memantine (B1676192)

The synthesis of Memantine-d6 hydrochloride involves several sophisticated chemical strategies designed to achieve high isotopic purity and yield. These methods are adapted from established routes for the non-deuterated parent compound, Memantine hydrochloride.

Acid-Catalyzed Hydrolysis and Deuteration Strategies

One common route to Memantine involves the hydrolysis of an amide precursor under acidic conditions. nih.gov For the deuterated analog, this strategy would necessitate the prior synthesis of a deuterated adamantane (B196018) core. The hydrolysis step itself is typically efficient when performed with an acid, as the resulting amine is protonated in situ to form the hydrochloride salt. nih.gov For instance, the hydrolysis of N-formamido-3,5-dimethyl-adamantane to Memantine hydrochloride can be achieved with high yield using aqueous hydrochloric acid. nih.gov

While direct deuteration of Memantine or its precursors can be challenging, various methods for deuterium (B1214612) incorporation have been explored for adamantane derivatives. assumption.edu These can include acid- or base-catalyzed hydrogen-deuterium exchange reactions, though achieving high and specific incorporation at the desired positions requires careful control of the reaction conditions. rsc.org

Deuteration via Amination of Adamantane Precursors (e.g., 1-Bromo-3,5-dimethyladamantane-d6)

A key intermediate in several syntheses of Memantine is 1-bromo-3,5-dimethyladamantane (B142378). jmpm.vngoogle.comsigmaaldrich.com The synthesis of this compound can therefore proceed through the preparation of a deuterated version of this bromo-adamantane precursor. The amination of 1-bromo-3,5-dimethyladamantane can be achieved through various methods, including the Ritter reaction with a nitrile followed by hydrolysis, or direct amination using agents like urea (B33335) or formamide. nih.govjmpm.vngoogle.com

For example, a process for preparing Memantine hydrochloride involves reacting 1-bromo-3,5-dimethyladamantane with urea. jmpm.vn Adapting this for the deuterated compound would involve starting with 1-bromo-3,5-di(methyl-d3)adamantane. The subsequent reaction with urea, followed by treatment with hydrochloric acid, would yield this compound. jmpm.vn

Optimized One-Pot Synthesis Routes from 1,3-Dimethyladamantane (B135411)

Another approach involves the direct amination of 1,3-dimethyladamantane using electrochemical methods. This Ritter-type amination can be performed under mild conditions with high regioselectivity. d-nb.info The use of deuterated acetonitrile (B52724) in this process would directly lead to the formation of a C-deuterated acetamination product, which can then be hydrolyzed to the desired deuterated amine. d-nb.info

Optimization of Synthetic Reaction Parameters

Control of Deuterium Incorporation Efficiency and Positional Specificity

Achieving high isotopic purity (typically >97-98.5%) is crucial for the intended use of this compound as an internal standard in analytical studies. lgcstandards.com The choice of deuterating agent and the reaction conditions are paramount in controlling the efficiency and specificity of deuterium incorporation. The relative amount of isotopologues depends on the isotopic purity of the deuterated reagents and the efficiency of the synthesis steps. google.comgoogle.com

For instance, in syntheses starting from a deuterated precursor like 1,3-di(methyl-d3)adamantane, the primary control over deuterium content lies in the isotopic purity of this starting material. Subsequent reaction steps must be chosen to avoid any hydrogen-deuterium exchange that could compromise the isotopic enrichment.

Influence of Reaction Conditions (e.g., Acid Concentration, Solvent Systems, Temperature, Reaction Time)

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product.

Acid Concentration: In acid-catalyzed reactions, such as the hydrolysis of amide intermediates, the concentration of the acid is a key parameter. For the hydrolysis of N-formamido-3,5-dimethyl-adamantane, a 21% aqueous solution of hydrochloric acid was found to be optimal. nih.govresearchgate.net

Solvent Systems: The choice of solvent can significantly impact reaction outcomes. For instance, in the amination of 1-bromo-3,5-dimethyladamantane with urea, using diphenyl ether as a solvent was found to be advantageous over more toxic options like toluene, reducing toxicity and unpleasant odors. jmpm.vn

Temperature and Reaction Time: These two parameters are intrinsically linked and must be carefully controlled for each reaction step. For the formylation of 1,3-dimethyladamantane, heating the mixture to 85°C for 2 hours is effective. nih.gov The subsequent hydrolysis is carried out at reflux for 1 hour. nih.govresearchgate.net In the direct amination of 1-bromo-3,5-dimethyladamantane with urea, a two-step temperature profile of 170°C for 4 hours followed by 100°C for 2 hours has been optimized. jmpm.vn

Reactant Molar Ratios: The stoichiometry of the reactants is another crucial factor. In a concise two-step synthesis of Memantine hydrochloride, the molar ratio of nitric acid to acetonitrile to 1,3-dimethyladamantane was optimized to 7:10:1 for the first step. ijpsr.com For the subsequent hydrolysis, the molar ratio of sodium hydroxide (B78521) to hydrochloric acid to the acetamido intermediate was set at 4:6:1. ijpsr.com

The table below summarizes some of the optimized reaction parameters for the synthesis of non-deuterated Memantine hydrochloride, which serve as a basis for the synthesis of its deuterated analog.

| Step | Reactants | Solvent | Temperature | Time | Yield | Reference |

| Formylation | 1,3-Dimethyladamantane, Nitric Acid, Formamide | - | 85°C | 2 h | 98% | nih.gov |

| Hydrolysis | N-Formamido-3,5-dimethyl-adamantane, 21% aq. HCl | Water | Reflux | 1 h | 85% | nih.govresearchgate.net |

| Amination (Step 1) | 1-Bromo-3,5-dimethyladamantane, Urea | Diphenyl ether | 170°C | 4 h | - | jmpm.vn |

| Amination (Step 2) | - | - | 100°C | 2 h | 75.81% (overall) | jmpm.vn |

| Acetamidation | 1,3-Dimethyladamantane, Nitric Acid, Acetonitrile | - | 70°C | 2.5 h | - | ijpsr.com |

| Hydrolysis | 1-Acetamido-3,5-dimethyl-adamantane, NaOH, HCl | Propylene Glycol | 130°C | 8 h | 85% (overall) | ijpsr.com |

Strategies for High-Yield Purification and Isolation

The successful synthesis of this compound necessitates robust purification and isolation strategies to ensure high chemical and isotopic purity. The primary goal is to effectively remove residual starting materials, non-deuterated (d0) or partially deuterated intermediates, and any by-products formed during the synthesis. A multi-pronged approach combining extraction, crystallization, and chromatography is typically employed to achieve high-yield isolation of the target compound.

Initially, a standard acid-base workup is often used. The reaction mixture is basified to generate the free-base form of Memantine-d6, which is then extracted from the aqueous layer using an appropriate organic solvent, such as diethyl ether or toluene. nih.govgoogle.com This liquid-liquid extraction step is crucial for separating the amine product from water-soluble impurities. nih.gov

Crystallization is a key technique for purification. The free base can be converted back to the hydrochloride salt by introducing hydrogen chloride (as a gas or an alcoholic solution) into the organic extract. google.com This often causes the this compound to precipitate out of the solution. google.com The selection of the solvent system is critical for effective purification; a solvent in which the desired compound has lower solubility at cooler temperatures is ideal. Recrystallization from suitable solvents, such as an ethanol-ether mixture or acetone, can further enhance purity by selectively crystallizing the target compound while leaving impurities in the mother liquor. google.comgoogle.com This process can be optimized to maximize crystal formation and yield. google.com

Chromatographic methods offer a higher degree of separation for achieving exceptional purity. Flash column chromatography using silica (B1680970) gel is a common method for removing closely related impurities. acs.orgescholarship.org For even more stringent purity requirements, such as those for analytical standards, High-Performance Liquid Chromatography (HPLC) is utilized. chromatographyonline.com Preparative HPLC can separate the deuterated compound from its non-deuterated and partially deuterated analogues, ensuring a final product with very high isotopic enrichment. nih.govresearchgate.net

The table below summarizes common purification techniques and their primary roles.

| Technique | Purpose | Typical Solvents/Materials | Key Considerations |

| Liquid-Liquid Extraction | Initial separation of the free base from aqueous impurities. | Diethyl ether/n-hexane, Toluene nih.govgoogle.com | pH control is critical to ensure the amine is in its free base form for extraction. |

| Crystallization / Recrystallization | Bulk purification and isolation of the hydrochloride salt. | Toluene, Acetone, Ethanol/Ether google.comgoogle.com | Controlled cooling rates can improve crystal size and purity. |

| Flash Column Chromatography | Removal of synthetic by-products and closely related impurities. | Silica Gel, Hexane/Acetone gradients chromatographyonline.com | Proper selection of the mobile phase is crucial for good separation. |

| Preparative HPLC | Final polishing step to achieve highest chemical and isotopic purity. | C18 columns, Acetonitrile/Water gradients nih.govresearchgate.net | Can resolve compounds with very similar structures, including isotopologues. |

Rigorous Spectroscopic and Chromatographic Characterization of Deuteration

To confirm the identity, purity, and extent of deuterium incorporation, a suite of analytical techniques is employed. Each method provides specific and complementary information about the this compound molecule.

Deuterium Nuclear Magnetic Resonance (2H-NMR) is a powerful, direct technique for verifying the successful and site-specific incorporation of deuterium. wikipedia.org Unlike 1H-NMR, where deuteration results in the disappearance of a signal, 2H-NMR directly detects the deuterium nuclei. wikipedia.org For this compound, where the deuterium atoms replace the six protons on the two methyl groups at the C3 and C5 positions, the 2H-NMR spectrum is expected to show a distinct signal corresponding to these deuterons.

The chemical shift of this signal confirms that the deuterium atoms are located in the correct chemical environment. Furthermore, the absence of other signals in the 2H-NMR spectrum indicates that deuterium has not been scrambled to other positions on the adamantane frame, confirming the site-specificity of the labeling process. ansto.gov.au The integral of the deuterium signal, when referenced against a known standard, can provide a quantitative measure of the isotopic enrichment. nih.govacs.org

| Parameter | Information Provided by 2H-NMR |

| Chemical Shift | Confirms the chemical environment of the deuterium atoms (i.e., on the methyl groups). |

| Signal Integration | Quantifies the level of deuterium incorporation (isotopic purity). wiley.com |

| Spectral Simplicity | Absence of extraneous signals confirms site-specific labeling. ansto.gov.au |

This gas mixture is then introduced into the mass spectrometer, which separates the isotopic gas molecules based on their mass-to-charge ratios. wikipedia.org By comparing the ion currents of the different species, a precise D/H ratio is calculated. This ratio is often compared against international standards like Vienna Standard Mean Ocean Water (VSMOW). researchgate.netnih.gov The data from IRMS provides a definitive quantification of the bulk deuterium enrichment in the synthesized batch. taylorfrancis.com

| Batch ID | Target Deuteration | IRMS Result (Atom % D) | Purity (HPLC, %) |

| MMD6-25-001 | >98% | 98.7% | 99.8% |

| MMD6-25-002 | >98% | 99.1% | 99.9% |

| MMD6-25-003 | >98% | 98.9% | 99.8% |

This table contains representative data for illustrative purposes.

For this compound, a successful crystallographic analysis would confirm the adamantane core structure, the positions of the methyl groups, the location of the amine, and the associated chloride counter-ion. Although locating light atoms like hydrogen and deuterium can be challenging with X-rays, the resulting structural model provides definitive proof of the compound's connectivity. iucr.org Comparative studies between deuterated and non-deuterated crystal structures have shown that the structural differences are typically minimal, ensuring that the deuterated molecule is a valid tracer for its non-deuterated counterpart. nih.govmanchester.ac.uknih.gov Neutron diffraction, a complementary technique, is even more powerful for precisely locating deuterium atoms but is less commonly accessible. researchgate.netiucr.org

Isotope Ratio Mass Spectrometry (IRMS) for Quantification of Deuterium Content

Reproducibility and Scalability Aspects in this compound Synthesis for Research Applications

Ensuring the synthesis of this compound is both reproducible and scalable is critical for its reliable provision for research applications.

Scalability is the ability to increase the production output without negatively impacting the product's quality or the process's safety and efficiency. Transitioning from a lab-scale synthesis (milligrams to grams) to a larger scale (kilograms) presents challenges such as altered heat transfer dynamics, inefficient mixing, and changes in phase transfer characteristics. The purification methods must also be scalable; for example, a simple laboratory crystallization may need to be replaced with a controlled, jacketed reactor crystallization, and preparative HPLC may be required for large-scale purification to maintain high purity. chromatographyonline.com Process optimization at each stage is crucial to ensure that the yield and purity remain high as the batch size increases. nih.gov

| Parameter | Lab Scale Consideration | Pilot/Production Scale Consideration |

| Reaction Vessel | Round-bottom flask | Jacketed glass or steel reactor |

| Heating/Cooling | Heating mantle, ice bath | Thermofluid heating/cooling system for precise temperature control |

| Reagent Addition | Manual (pipette, syringe) | Automated dosing pumps for controlled addition rates |

| Purification | Manual column chromatography, simple crystallization | Automated flash chromatography, controlled crystallization, preparative HPLC chromatographyonline.com |

| Process Monitoring | Thin-Layer Chromatography (TLC), small sample analysis | In-line process analytical technology (PAT), automated sampling |

Advanced Analytical Method Development and Validation Utilizing Memantine D6 Hydrochloride

Strategic Application of Memantine-d6 Hydrochloride as an Internal Standard in Bioanalytical Assays

Stable isotope-labeled internal standards (SIL-IS) are the preferred choice in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to their ability to mimic the analyte of interest throughout the analytical process. wuxiapptec.com this compound, a deuterium-labeled analog of Memantine (B1676192), serves as an exemplary internal standard for the quantitative analysis of Memantine in biological samples. veeprho.com Its utility stems from the near-identical physicochemical properties to the parent compound, ensuring it behaves similarly during sample extraction, chromatography, and ionization. wuxiapptec.com

Mitigating Matrix Effects and Ion Suppression in Mass Spectrometry-Based Quantification

Biological matrices, such as plasma and tissue homogenates, are inherently complex and contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer source. chromatographyonline.com This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, significantly compromising the accuracy and reproducibility of quantitative results. bohrium.com The primary cause of ion suppression in plasma samples is often attributed to phospholipids. chromatographyonline.com

The co-elution of matrix components with the analyte can suppress or enhance the analyte's ionization efficiency. wuxiapptec.com By incorporating this compound as an internal standard, these variations can be effectively compensated. chromatographyonline.com Since the deuterated standard and the native analyte have almost identical retention times and ionization characteristics, they are equally affected by matrix-induced ion suppression or enhancement. wuxiapptec.com Consequently, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant matrix effects, thereby ensuring accurate quantification. wuxiapptec.comunifr.ch Studies have demonstrated that the use of a stable isotope-labeled internal standard like Memantine-d6 can reduce the variability caused by matrix effects to less than 5%. unifr.ch

Enhancing Accuracy and Precision in Quantitative Biological Sample Analysis

The use of this compound as an internal standard significantly improves the accuracy and precision of quantitative methods for Memantine. veeprho.com It effectively corrects for procedural variabilities that can occur during sample preparation, such as extraction inconsistencies and analyte loss. wuxiapptec.com

In a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for quantifying Memantine in human plasma, the use of Memantine-d6 as an internal standard resulted in high precision and accuracy. One study reported intra- and inter-day precision values within the ranges of 2.1–3.7% and 1.4–7.8%, respectively. nih.govnih.gov The corresponding intra- and inter-day accuracy was found to be between 95.6–99.8% and 95.7–99.1%. nih.govnih.gov The mean recovery for Memantine was 86.07 ± 6.87%, while for Memantine-d6, it was 80.31 ± 5.70%. nih.govnih.gov These findings underscore the robustness and reliability conferred by the use of a deuterated internal standard in high-throughput bioanalysis. nih.gov

Development of Quantitative Analytical Methodologies for Memantine and its Deuterated Analog

The development of sensitive and selective analytical methods is crucial for the accurate quantification of Memantine and this compound in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, specificity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS methods for Memantine analysis typically involve a liquid-liquid extraction (LLE) or protein precipitation step to isolate the analyte and internal standard from the biological matrix, followed by chromatographic separation and mass spectrometric detection. unifr.chnih.gov

The optimization of chromatographic conditions is critical for achieving good peak shape, resolution, and a short run time for both Memantine and its deuterated internal standard. nih.gov

Stationary Phases: Reversed-phase columns are commonly employed for the separation of Memantine. C18 columns, such as Zorbax SB-C18 (4.6 × 75 mm, 3.5 μm) and Atlantis dC18 (50 x 4.6 mm, 3 µm), have been successfully used. nih.govijper.orgresearchgate.net In some applications, a CORTECS™ C18+ column (2.7 µm, 3 mm x 75 mm) has also been utilized.

Mobile Phases: The mobile phase composition is a key factor in achieving optimal separation. A mixture of an organic solvent and an aqueous buffer is typically used. Common mobile phase combinations include:

Methanol and ammonium (B1175870) formate (B1220265) (pH 3.5).

Preclinical Pharmacokinetic and Metabolic Research Utilizing Memantine D6 Hydrochloride

Comparative Pharmacokinetic Investigations in Animal Models (e.g., Rodents)

The use of Memantine-d6 hydrochloride as an internal standard has been instrumental in accurately characterizing the pharmacokinetics of memantine (B1676192) in various animal models, including rats and mice. nih.govresearchgate.net These studies provide foundational knowledge of the drug's behavior in a biological system, which is crucial for extrapolating potential human pharmacokinetic profiles. nih.gov

Analysis of Absorption, Distribution, and Elimination Profiles in Preclinical Species

Preclinical studies in rodents have elucidated key pharmacokinetic parameters of memantine. Following oral administration in rats, memantine is well-absorbed, reaching peak plasma concentrations (Tmax) between 0.5 and 1 hour. nih.gov The volume of distribution at a steady state in rats is substantial (8.62 L/kg), indicating extensive tissue distribution. nih.gov Notably, memantine preferentially distributes to brain tissue, with brain-to-plasma ratios increasing over time. nih.gov

The elimination half-life of memantine in rats is relatively short, around 1.9 to 3.92 hours depending on the dose and route of administration. nih.govmdpi.com In mice, the half-life is also less than 4 hours. nih.gov This contrasts sharply with the reported half-life in humans, which is approximately 60 to 80 hours. rxabbvie.comnih.gov The primary route of elimination for memantine is renal, with a significant portion of the drug excreted unchanged in the urine. rxabbvie.comdrugbank.com

Interactive Table: Comparative Pharmacokinetic Parameters of Memantine in Different Species

| Species | Administration Route | Dose | Tmax (hours) | t½ (hours) | Volume of Distribution (L/kg) | Reference |

|---|---|---|---|---|---|---|

| Rat | Intravenous | 1 mg/kg | N/A | 1.9 | 8.62 | nih.gov |

| Rat | Oral | 1 mg/kg | 0.5 - 1 | 2.23 | N/A | nih.gov |

| Rat | Oral | 10 mg/kg | 0.5 - 1 | 3.92 | N/A | nih.gov |

| Mouse | N/A | N/A | N/A | < 4 | N/A | nih.gov |

| Pig | Oral | N/A | N/A | 2 | 7.8 | farmaciajournal.com |

| Human | Oral | 10-40 mg | 3 - 8 | 60 - 80 | 9 - 11 | rxabbvie.comhres.ca |

Elucidation of Clearance Mechanisms (e.g., Renal Excretion, Active Transport Systems, Metabolic Contributions)

The clearance of memantine is primarily a renal process. rxabbvie.comdrugbank.com In rats and mice, total systemic clearance is significantly higher than the glomerular filtration rate, suggesting the involvement of active tubular secretion. researchgate.net This process is likely mediated by cation transport proteins. europa.eu The renal elimination of memantine is pH-dependent; alkaline urine can reduce its elimination rate by a factor of 7 to 9. rxabbvie.comeuropa.eu

While renal excretion is the main clearance pathway, there is evidence of a metabolic contribution to memantine clearance in rats, particularly at lower doses. nih.gov However, the hepatic microsomal CYP450 enzyme system does not play a major role in the metabolism of memantine. rxabbvie.comhres.ca The primary metabolites identified are the N-glucuronide conjugate, 6-hydroxy memantine, and 1-nitroso-deaminated memantine, all of which exhibit minimal pharmacological activity. rxabbvie.comdrugbank.com

Quantification of Kinetic Isotope Effects on Memantine Metabolism and Elimination

Deuteration of memantine to create this compound introduces a kinetic isotope effect (KIE), which can significantly alter its metabolic profile. assumption.eduresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage by metabolic enzymes. researchgate.netuniupo.it

In vitro studies using human liver microsomes have demonstrated that deuteration slows the hepatic metabolism of memantine. This results in a notable increase in the metabolic stability of the deuterated compound compared to its non-deuterated counterpart. assumption.edu Specifically, the half-life of Memantine-d6 was found to be 2.3-fold longer than that of memantine in human liver microsomes. The deuterium (B1214612) substitution has been shown to reduce the maximum rate of metabolism (Vmax) by 40% without affecting the enzyme's affinity for the substrate (Km). This alteration in metabolism can lead to a more favorable pharmacokinetic profile, potentially reducing the formation of metabolites. nih.gov

In Vitro Metabolic Stability Assessments of Deuterated Memantine

In vitro assays are crucial for predicting the in vivo metabolic fate of a drug candidate. For this compound, these studies confirm the impact of deuteration on its stability in key biological matrices.

Microsomal Stability Studies in Liver Homogenates

Liver microsomes contain a high concentration of drug-metabolizing enzymes, making them an excellent model for assessing metabolic stability. researchgate.net Studies with human liver microsomes have shown that Memantine-d6 has enhanced metabolic stability compared to non-deuterated memantine. The intrinsic clearance of memantine was found to be low in mouse and human liver microsomes, but moderate to high in rat liver microsomes, suggesting that memantine is a substrate for rat-specific CYP enzymes. researchgate.net The increased stability of the deuterated form is a direct result of the kinetic isotope effect.

Interactive Table: In Vitro Metabolic Stability of Memantine and its Deuterated Analog

| Compound | System | Parameter | Value | Fold Increase (d6 vs. non-d6) | Reference |

|---|---|---|---|---|---|

| Memantine HCl | Human Liver Microsomes | Half-life (t½) | N/A | N/A | |

| Memantine-d6 HCl | Human Liver Microsomes | Half-life (t½) | N/A | 2.3 | |

| Memantine-d6 HCl | Human Liver Microsomes | Vmax Reduction | 40% | N/A | |

| Memantine | Rat Liver Microsomes | Intrinsic Clearance | 50.4 µL/min/mg protein | N/A | researchgate.net |

| Memantine | Mouse Liver Microsomes | Intrinsic Clearance | <13.9 µL/min/mg protein | N/A | researchgate.net |

| Memantine | Human Liver Microsomes | Intrinsic Clearance | <13.9 µL/min/mg protein | N/A | researchgate.net |

Evaluation of Plasma and Blood Stability

The stability of a drug in plasma and whole blood is another critical parameter evaluated during preclinical development. A study involving a galantamine-memantine hybrid compound showed increased plasma stability for a modified version of the hybrid. unibo.it While specific data for this compound's stability in plasma and blood from the search results is limited, its use as a stable internal standard in numerous bioanalytical methods for quantifying memantine in plasma suggests high stability in this matrix. researchgate.netnih.gov The successful use of Memantine-d6 in these assays, which involve sample processing and storage, indirectly points to its stability under these conditions. researchgate.net

Investigations into Memantine Transport Across Biological Barriers

The ability of a drug to cross biological barriers, most notably the blood-brain barrier (BBB), is a critical determinant of its efficacy for neurological disorders. Research utilizing memantine and its deuterated analog has been instrumental in elucidating the mechanisms governing its transport into the central nervous system.

Studies in animal models have been pivotal in quantifying the extent of memantine's penetration across the blood-brain barrier. In a study involving male Sprague-Dawley rats, the unbound brain-to-plasma concentration ratio (Kp,uu,brain) for memantine was found to be approximately 2.6, indicating active uptake into the brain. frontiersin.org This active transport results in higher unbound concentrations of the drug in the brain's interstitial fluid compared to plasma. frontiersin.org The use of this compound in such studies, often as an internal standard, ensures the precise quantification of memantine concentrations in both plasma and brain tissue, which is essential for accurately determining these ratios. veeprho.comscispace.comnih.gov

Table 1: Unbound Brain-to-Plasma Concentration Ratios (Kp,uu) for Various Organic Cations

| Compound | Mean Kp,uu,brain |

|---|---|

| Memantine | 2.6 |

| Diphenhydramine | 2.2 |

| Bupropion | 1.8 |

| Tramadol | 1.8 |

| Pyrilamine | 1.8 |

| Oxycodone | 1.5 |

Data sourced from a study in male Sprague-Dawley rats, indicating the extent of active drug transport across the blood-brain barrier. frontiersin.org

Research has revealed that memantine's passage across the BBB is not solely reliant on passive diffusion but is mediated by specific transport proteins. nih.govmdpi.com At physiological pH, a significant portion of memantine molecules are positively charged, necessitating carrier-mediated transport to efficiently cross biological membranes. nih.govresearchgate.net

Studies in mice, utilizing an in situ transcardiac perfusion technique, have demonstrated that memantine's brain uptake is a saturable process, a hallmark of carrier-mediated transport. acs.orgnih.govacs.org This uptake was shown to be dependent on extracellular pH and sensitive to changes in intracellular pH, suggesting the involvement of a proton-cation antiporter. acs.orgnih.govacs.org Further investigation implicated the involvement of an organic cation transporter regulated by a proton antiport mechanism, possibly the organic cation/carnitine transporter, OCTN1. acs.orgnih.gov The transport of memantine was inhibited by various cationic compounds, including amantadine (B194251) and quinine, further supporting the role of a shared transport system. acs.orgnih.govacs.org Other transporters, such as OCT1 and OCT2, have also been identified as potential contributors to memantine's transport across the BBB. nih.govmdpi.com

Quantitative Studies of Blood-Brain Barrier Permeation in Animal Models

Elucidation of Memantine Metabolic Pathways and Metabolite Identification Using Deuterated Tracers

The use of deuterated tracers like this compound is invaluable for studying the metabolic fate of memantine. pubcompare.ai The deuterium label provides a clear signature in mass spectrometric analysis, allowing for the unambiguous identification and quantification of the parent drug and its metabolites in complex biological samples. veeprho.com

Comprehensive metabolite profiling involves the systematic identification and quantification of all possible metabolites of a drug in various biological matrices such as plasma, urine, and tissue homogenates. The use of Memantine-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods is a common and effective strategy. This approach allows for high precision and accuracy in quantifying memantine and its metabolites, even at very low concentrations.

Memantine undergoes limited metabolism in the liver. nih.govdrugbank.comwikipedia.org The hepatic cytochrome P450 (CYP) enzyme system does not play a significant role in its breakdown. nih.govfda.govmedcentral.com The primary metabolites that have been identified are three polar compounds: the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine. nih.govdrugbank.comfda.govnih.govnih.gov These metabolites have been shown to possess minimal antagonistic activity at the NMDA receptor. drugbank.comfda.govnih.gov A significant portion of the administered dose, approximately 48%, is excreted unchanged in the urine. nih.govfda.govnih.govfda.gov.ph

Table 2: Major Metabolites of Memantine

| Metabolite | Description | NMDA Receptor Activity |

|---|---|---|

| N-glucuronide conjugate | A polar metabolite formed by glucuronidation. | Minimal drugbank.comfda.govnih.gov |

| 6-hydroxy-memantine | A polar metabolite formed by hydroxylation. | Minimal drugbank.comfda.govnih.gov |

| 1-nitroso-deaminated memantine | A polar metabolite formed by deamination and nitrosation. | Minimal drugbank.comfda.govnih.gov |

This table summarizes the main biotransformation products of memantine, which are largely inactive.

Strategies for Comprehensive Metabolite Profiling in Biological Samples

Functional Imaging Studies of Brain Metabolic Activity in Preclinical Models (e.g., Positron Emission Tomography (PET) with Deuterated Derivatives)

Functional imaging techniques like Positron Emission Tomography (PET) are powerful tools for investigating the effects of drugs on brain activity. While direct PET imaging with Memantine-d6 is not standard practice, studies with non-deuterated memantine provide insights into its impact on brain metabolism and function, which can be further refined by the use of deuterated compounds in related research.

In preclinical models, functional magnetic resonance imaging (fMRI) has been used to study the effects of memantine on brain connectivity. researchgate.net For instance, subchronic treatment with memantine in rodents led to a decrease in functional connectivity between the hippocampus and cortical structures. researchgate.net

In human studies, PET imaging with 18F-fluorodeoxyglucose (18F-FDG) has been employed to assess changes in brain metabolic activity following memantine treatment in patients with Alzheimer's disease. Some studies have shown that memantine treatment can lead to a smaller decline in glucose metabolism in various brain regions, including less hippocampal volume loss, compared to placebo. bmj.com The development of deuterated PET tracers, such as [11C]deuterium-L-deprenyl ([11C]-DED) for imaging astrocytosis, highlights the potential for using deuterated compounds to create novel imaging agents for studying neuroinflammation and other processes relevant to neurodegenerative diseases. nih.gov

Molecular and Cellular Research Applications of Memantine D6 Hydrochloride

In Vitro Receptor Binding and Pharmacological Assays

The unique properties of Memantine-d6 Hydrochloride make it a valuable tool in detailed in vitro studies aimed at understanding ligand-receptor interactions at the molecular level.

Memantine (B1676192) is characterized as a low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor. hres.cawikipedia.org It binds preferentially to the open state of the NMDA receptor-operated cation channel, effectively blocking pathological levels of glutamate (B1630785) stimulation without preventing normal synaptic transmission. hres.canih.govhres.ca This action is use-dependent and voltage-dependent, with rapid unblocking kinetics, which is central to its therapeutic profile. hres.cafda.gov

In vitro binding assays are used to quantify these properties. While specific binding affinity data for the deuterated form is not extensively published, studies on memantine hydrochloride report an IC₅₀ value for NMDA receptor antagonism in the range of 0.5-1.5 μM. rndsystems.com Radioligand binding assays, such as those using [³H]-MK-801 displacement, are employed to determine binding affinity (Kd) and receptor density (Bmax). The use of this compound in such assays helps control for variability and can be used to investigate whether isotopic substitution has any subtle effects on binding kinetics.

| Property | Description | Finding |

| Mechanism | Uncompetitive (open-channel) antagonist | Binds preferentially to the NMDA receptor-operated cation channels. hres.cawikipedia.orghres.ca |

| Affinity | Low to moderate | IC₅₀: 0.5 - 1.5 μM for NMDA receptor antagonism. rndsystems.com |

| Dependency | Voltage-dependent and Use-dependent | Blocks the receptor channel in the presence of an agonist like glutamate. hres.cafda.gov |

| Kinetics | Rapid receptor-unblocking kinetics | Allows for the preservation of physiological receptor function. hres.cafda.gov |

This table presents data primarily from studies on non-deuterated Memantine Hydrochloride, which is pharmacologically representative of this compound.

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for visualizing and analyzing the interaction between a ligand and its receptor. researchgate.netnih.gov These simulations can map the binding site and predict the stability of the ligand-receptor complex. nih.gov For memantine, MD simulations have been used to confirm the stability of its binding within target proteins. researchgate.netnih.gov

In the context of deuterated variants like this compound, these computational approaches can be used to predict subtle deuterium-induced conformational changes in the NMDA receptor subunits. Although the atomic radii of deuterium (B1214612) and protium (B1232500) are similar, the increased mass of deuterium can alter vibrational modes of C-D bonds compared to C-H bonds, potentially leading to minor differences in binding energy and interaction dynamics. MD simulations can model these isotopic effects, providing a theoretical framework to complement experimental findings from binding assays and electrophysiology. researchgate.net

Electrophysiological techniques, such as patch-clamp studies on cultured neurons, provide direct functional evidence of ion channel modulation. Research has demonstrated that memantine effectively blocks NMDA-induced currents in a concentration-dependent manner. caymanchem.comchemicalbook.in A key study on rat retinal ganglion cells found that memantine at a concentration of 12 µM blocked 90% of the NMDA-induced currents. caymanchem.comchemicalbook.inprobes-drugs.org

These studies confirm the uncompetitive, open-channel blocking mechanism of memantine. medchemexpress.comprobes-drugs.org The blockade is voltage-dependent, meaning it is more pronounced as the cell membrane is depolarized, which is characteristic of pathological conditions involving excessive glutamate release. hres.canih.gov The fast on-off kinetics ensure that under conditions of normal synaptic activity, the channel is not permanently blocked, allowing for physiological neurotransmission. wikipedia.orgfda.gov this compound serves as a critical tool in such experiments, especially when correlating electrophysiological effects with precise drug concentrations in the tissue or culture medium, thereby refining the understanding of its ion channel kinetics.

| Parameter | Cell Type | Finding |

| NMDA Current Inhibition | Rat Retinal Ganglion Cells | 90% blockade at a concentration of 12 µM. caymanchem.comchemicalbook.inprobes-drugs.org |

| Functional Rescue | Cerebellar Microexplant Cultures | Significantly restored neuronal migration impaired by an excitotoxin. d-nb.info |

| Neuroprotection | Cortical and Cerebellar Neurons | Showed concentration-dependent protection from excitotoxic cell loss with an EC₅₀ of ~2.5-5 µM. d-nb.info |

This table presents data from studies on non-deuterated Memantine Hydrochloride.

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Interactions with Deuterated Variants

Cellular Neuroprotection and Neurobiological Pathway Investigations

Beyond direct receptor antagonism, research has delved into the downstream cellular effects of memantine, revealing its influence on key neurobiological pathways involved in cell survival and pathology.

Primary neuronal cultures provide an essential platform for studying the direct neuroprotective effects of compounds. Studies have consistently shown that memantine protects various types of cultured neurons—including cortical, hippocampal, and cerebellar neurons—from excitotoxic cell death induced by NMDA or other neurotoxins. nih.govd-nb.infooatext.com For instance, memantine prevented neuronal death induced by amyloid-β (Aβ) peptides in rat primary neuronal cultures. oatext.com It also protected rat primary cortical neurons from glutamate-induced excitotoxicity. biorxiv.org In models using organotypic hippocampal slices, memantine demonstrated protection against NMDA-induced damage. d-nb.info While specific studies on iPSC-derived neurons are less common in the search results, these platforms are increasingly used to model neurodegenerative diseases, and the neuroprotective effects of memantine observed in primary cultures are expected to translate to these human-derived models.

Research into memantine's mechanism has uncovered its ability to modulate several intracellular signaling pathways implicated in neurodegeneration.

Brain-Derived Neurotrophic Factor (BDNF) Production: Memantine has been shown to increase the expression of BDNF mRNA and protein levels in the brain. rndsystems.comnih.gov This neurotrophic factor is critical for neuronal survival, differentiation, and synaptic plasticity. The induction of BDNF by memantine suggests a neuroprotective mechanism that may be distinct from its direct NMDA receptor antagonism. nih.govgoogle.com

Protein Phosphatase 2A (PP2A) Activity: In animal models of Alzheimer's disease, memantine has been found to restore the activity of PP2A, a key phosphatase that is often dysfunctional in neurodegenerative conditions. caymanchem.comchemicalbook.inresearchgate.net By reversing the inhibition of PP2A, memantine can help regulate the phosphorylation state of proteins like tau. caymanchem.comresearchgate.net

Glycogen Synthase Kinase-3 Beta (GSK-3β) Levels: Memantine treatment has been associated with a decrease in the levels of GSK-3β in vivo. caymanchem.comcaymanchem.com Furthermore, in primary cortical neuron cultures, memantine inhibits the NMDA-induced truncation of GSK-3, a process mediated by calpain that can lead to deregulated kinase activity. nih.gov This modulation of GSK-3 signaling is another potential avenue for its neuroprotective effects. nih.gov

Amyloid-β (Aβ) Processing: Several studies report that memantine can reduce the production and levels of pathogenic Aβ peptides. caymanchem.comchemicalbook.incaymanchem.com In neuronal cultures, it lowered the secretion of Aβ₁-₄₀, and in transgenic mouse models of Alzheimer's disease, it reduced brain levels of soluble Aβ₁-₄₂. nih.gov This effect appears to be mediated by the modulation of amyloid precursor protein (APP) trafficking, specifically by increasing the amount of APP at the cell surface and affecting its endocytosis, which is required for cleavage by β-secretase. nih.gov

| Pathway/Molecule | Effect of Memantine | Experimental Model |

| BDNF | Increased mRNA and protein levels | Rat brain in vivo, SIV-infected macaques. rndsystems.comnih.govnih.gov |

| PP2A | Restored enzymatic activity | Rat model of Alzheimer's disease. caymanchem.comchemicalbook.incaymanchem.com |

| GSK-3β | Decreased levels and inhibited truncation | Rat model of Alzheimer's disease, primary cortical neurons. caymanchem.comcaymanchem.comnih.gov |

| Amyloid-β (Aβ) | Reduced production and levels of Aβ peptides | Human neuroblastoma cells, primary cortical cultures, APP/PS1 transgenic mice. nih.govnih.gov |

This table summarizes findings from research on non-deuterated Memantine Hydrochloride.

Assessment of Neuronal Calcium Homeostasis and Mitochondrial Membrane Potential

The investigation of neuronal health and function frequently involves the precise assessment of calcium ion (Ca2+) balance and mitochondrial integrity. Memantine's mechanism of action is intrinsically linked to these parameters. As a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, memantine plays a crucial role in modulating neuronal calcium influx. drugbank.comhmdb.ca Pathological, persistent activation of the NMDA receptor by the neurotransmitter glutamate leads to excessive Ca2+ entry into neurons, a condition known as excitotoxicity, which can trigger neurodegenerative processes. drugbank.comnih.gov

Memantine blocks the NMDA receptor's ion channel, thereby inhibiting this excessive calcium influx. drugbank.comnih.gov Research utilizing cellular models demonstrates that memantine can prevent the cytotoxic calcium overload induced by inflammatory conditions or excitotoxic stimuli. nih.gov This restoration of calcium homeostasis is a key aspect of its neuroprotective profile.

Mitochondria are central to maintaining cellular calcium homeostasis and are also susceptible to damage from calcium overload. nih.gov Excessive intracellular calcium can lead to the disruption of the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and function. nih.gov Studies have shown that memantine can have protective effects on mitochondria. For instance, in cell cultures exposed to toxins, pretreatment with memantine was found to preserve the ΔΨm. arvojournals.orgmdpi.com Research using a neuronal-like cell line indicated that memantine can influence mitochondrial function, affecting the activity of respiratory chain complexes. nih.gov Furthermore, at certain concentrations, memantine has been shown to protect the mitochondrial network volume and dynamics following chemically induced mitochondrial injury. mdpi.comnih.gov

In studies designed to explore these effects, this compound is used as an internal standard to accurately quantify memantine concentrations in the experimental systems, ensuring that the observed effects on calcium levels and mitochondrial potential are correctly correlated with specific drug exposure levels. veeprho.comcaymanchem.com

Table 1: Research Findings on Memantine's Effect on Calcium and Mitochondria

| Parameter Investigated | Model/System Used | Key Findings | Reference |

|---|---|---|---|

| Neuronal Calcium Influx | General Cellular Models | Inhibits excessive calcium influx caused by chronic NMDA receptor activation. | drugbank.com |

| Calcium Overload | OA Chondrocytes | Effectively blocks the NMDA receptor to reduce inflammatory-induced cytotoxic calcium overload. | nih.gov |

| Mitochondrial Membrane Potential (ΔΨm) | ARPE-19 and MIO-M1 cells exposed to Hydroquinone | Showed a protective effect by increasing ΔΨm at a specific toxicant dose. | arvojournals.org |

| Mitochondrial Function | NT2 Teratocarcinoma Cell Line | Influences mitochondrial function, with effects on complex I and IV Vmax activities. | nih.gov |

| Mitochondrial Network Integrity | GT1-7 Murine Hypothalamic Cells | Protects the mitochondrial network by preserving its volume upon mitochondrial injury. | mdpi.comnih.gov |

Investigation of Memantine-d6's Impact on Microglial Activation and Neuroinflammatory Processes

Neuroinflammation, largely mediated by microglial cells, is a key pathological feature in many neurodegenerative diseases. nih.gov Microglia, the resident immune cells of the central nervous system, can become over-activated by pathological stimuli, leading to the release of pro-inflammatory factors that contribute to neuronal damage. nih.gov Research has demonstrated that memantine can exert anti-inflammatory effects by modulating microglial activity.

Studies using primary midbrain neuron-glia cultures have shown that memantine provides neuroprotection against inflammation-induced dopaminergic neuronal death. nih.gov This protective effect is mediated, in part, through the inhibition of microglial over-activation. nih.gov Memantine has been observed to reduce the production of several key pro-inflammatory and neurotoxic factors from activated microglia, including:

Extracellular superoxide (B77818) anion

Intracellular reactive oxygen species (ROS)

Nitric oxide (NO)

Prostaglandin E2 (PGE2)

Tumor necrosis factor-alpha (TNF-α)

In animal models, memantine treatment has been associated with the suppression of both the proliferation and activation of microglial cells, which accompanies its neuroprotective effects. nih.gov However, one in vitro study using rodent microglial cells suggested that memantine may not directly affect certain functions like TNF-induced calcium mobilization or phagocytic activity, indicating that its anti-inflammatory actions might be context-dependent or indirectly mediated through its effects on neurons. nih.gov

In all such research, this compound serves as an indispensable analytical tool. By enabling precise quantification of memantine in culture media or tissue samples via methods like liquid chromatography-mass spectrometry (LC-MS), it allows researchers to establish a clear relationship between drug concentration and the observed effects on microglial activation and neuroinflammatory markers. clearsynth.com

Table 2: Memantine's Effects on Microglia and Neuroinflammation

| Experimental Model | Effect of Memantine | Key Findings | Reference |

|---|---|---|---|

| Rat Primary Midbrain Neuron-Glia Cultures | Anti-inflammatory / Neuroprotective | Inhibited LPS-induced microglia over-activation and reduced production of superoxide, ROS, NO, PGE2, and TNF-α. | nih.gov |

| Animal Models of Alzheimer's Disease | Anti-inflammatory | Suppressed the proliferation and activation of microglial cells. | nih.gov |

| Rodent Microglial Cells (in vitro) | No Direct Effect | Did not directly modulate TNF-induced intracellular Ca2+ mobilization or phagocytic activity. | nih.gov |

| Rat Models of Intracerebral Hemorrhage | Anti-inflammatory | Enhanced functional recovery and demonstrated anti-inflammatory effects. | nih.gov |

Design, Synthesis, and In Vitro/In Vivo Characterization of Novel Memantine Analogs and Derivatives

The therapeutic potential of memantine has spurred significant research into the design and synthesis of novel analogs and derivatives. The goal of these efforts is often to improve upon the pharmacokinetic profile, enhance target specificity, or develop multi-target-directed ligands (MTDLs) that can address various facets of neurodegenerative diseases simultaneously. researchgate.netbiorxiv.org

Structure-Activity Relationship (SAR) Studies Utilizing Deuterated Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. acs.org In the context of memantine analogs, deuteration—the strategic replacement of hydrogen with its heavy isotope, deuterium—is a tool used to probe these relationships and to modify pharmacokinetic properties. researchgate.net The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect. researchgate.net

Research into novel memantine analogs has explicitly incorporated deuterated scaffolds to evaluate the impact of isotopic substitution on biological potency. In one study, a series of new benzohomoadamantane derivatives were synthesized, including a deuterated analog. nih.gov The purpose of introducing the deuterium atom was to assess its effect on NMDAR channel-blocking activity. The study concluded that, in this specific case, the substitution of a hydrogen atom with deuterium did not significantly alter the compound's potency, as the IC50 values for the deuterated and non-deuterated versions were comparable. nih.gov

This type of study is crucial for understanding which positions on the memantine scaffold are sensitive to modification and which are tolerant of changes, including isotopic substitution. Such knowledge guides the design of future analogs with potentially improved metabolic stability or other desirable characteristics without compromising their primary biological activity. researchgate.netresearchgate.net

Integration of this compound in Quantitative Proteomics and Metabolomics Research

Quantitative proteomics and metabolomics are powerful, large-scale approaches used to understand the global changes in proteins and small-molecule metabolites within a biological system in response to a stimulus, such as drug treatment. In research investigating the effects of memantine, this compound is an essential component for ensuring the accuracy and reliability of the quantitative data. biomart.cn

The primary role of this compound in these studies is to serve as an internal standard for mass spectrometry-based quantification. veeprho.comclearsynth.com When analyzing complex biological samples like plasma, cerebrospinal fluid, or tissue homogenates, the extraction and analysis processes can introduce variability. By adding a known amount of the deuterated standard (Memantine-d6) to each sample at the beginning of the workflow, researchers can correct for any sample loss or variation in instrument response.

Because Memantine-d6 is chemically identical to memantine but has a different mass (due to the six deuterons), it co-elutes during chromatography but is detected as a separate ion in the mass spectrometer. clearsynth.comsigmaaldrich.com The ratio of the signal from the endogenous memantine to the signal from the known amount of Memantine-d6 allows for highly precise and accurate quantification of the drug's concentration in the sample.

This accurate measurement is critical in proteomics and metabolomics studies. It allows researchers to confidently correlate observed changes in protein expression or metabolite levels with a specific, measured concentration of memantine. This is fundamental for:

Pharmacodynamic studies: Linking drug concentration to a biological effect.

Metabolic profiling: Understanding how memantine is metabolized and how it affects endogenous metabolic pathways.

Biomarker discovery: Identifying proteins or metabolites whose levels change in response to memantine treatment, which could serve as biomarkers of drug efficacy or response.

In essence, the integration of this compound underpins the quantitative integrity of advanced systems biology research on its non-deuterated counterpart.

Future Directions and Emerging Research Avenues for Memantine D6 Hydrochloride

Advancements in Deuterated Compound Synthesis and Isotopic Labeling Technologies

The synthesis of deuterated compounds like Memantine-d6 Hydrochloride is a rapidly evolving field. researchgate.net Historically, the introduction of deuterium (B1214612) into molecules was a complex process. However, recent advancements in synthetic methods are making it more efficient and precise. researchgate.net

One of the key areas of progress is in hydrogen isotope exchange (HIE) reactions. musechem.com These methods allow for the direct replacement of hydrogen with deuterium at a late stage in the synthetic process, which is often more efficient. acs.org Catalysts based on iridium and ruthenium, including nanoparticle catalysts, have shown significant promise in facilitating these exchange reactions with high selectivity. researchgate.netmusechem.com This allows researchers to target specific positions within a molecule for deuteration, a crucial aspect for optimizing the desired properties of the compound. researchgate.net

Another significant trend is the move towards more sustainable and automated synthesis processes. talmazan.md Automated synthesizers are improving the reproducibility and safety of isotopic labeling. talmazan.md The development of new deuterated reagents and building blocks is also expanding the toolkit available to chemists, enabling the creation of a wider range of deuterated molecules. clearsynth.com

Key Advancements in Deuterated Synthesis:

| Technology/Method | Description | Key Benefits |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium using catalysts. musechem.comacs.org | Late-stage functionalization, improved efficiency. musechem.comacs.org |

| Nanoparticle Catalysts | Use of iridium or ruthenium nanoparticles to catalyze deuteration. researchgate.netmusechem.com | High selectivity and efficiency. researchgate.net |

| Automated Synthesis | Use of automated synthesizers for handling isotopes. talmazan.md | Improved reproducibility, safety, and throughput. talmazan.md |

| Novel Deuterated Reagents | Development of new chemical building blocks containing deuterium. clearsynth.com | Expands the scope of synthesizable deuterated compounds. clearsynth.com |

These advancements are not only crucial for the production of this compound but also for the broader field of deuterated pharmaceuticals, which are increasingly being investigated for their potential to improve drug metabolism and pharmacokinetic profiles. medchemexpress.com

Expanded Role in Multi-Omics Integration for Systems Biology Research

The unique properties of isotopically labeled compounds like this compound make them invaluable tools in the field of systems biology. Systems biology aims to understand the complex interactions within biological systems as a whole, often by integrating data from various "omics" platforms, such as genomics, proteomics, transcriptomics, and metabolomics. nih.govnih.gov

This compound can serve as a stable isotope-labeled internal standard in mass spectrometry-based metabolomics and proteomics studies. musechem.com Its known mass difference allows for precise and accurate quantification of the non-labeled (endogenous) memantine (B1676192) in complex biological samples. musechem.com This is crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME). acs.orgacs.org

By tracing the metabolic fate of this compound, researchers can gain insights into metabolic pathways and how they are affected by the drug. musechem.com This information, when integrated with data from other omics technologies, can help to build comprehensive models of the drug's mechanism of action and its effects on the broader biological system. nih.gov The use of such integrated approaches is becoming increasingly important for understanding complex diseases and for the development of more effective and personalized therapies. nih.govmdpi.com

Novel Applications in Complex Preclinical Disease Models and Mechanistic Investigations

The use of this compound in preclinical disease models offers significant advantages for investigating disease mechanisms and evaluating potential therapeutic strategies. Deuterated compounds are particularly useful for studying the kinetic isotope effect, where the heavier deuterium atom can slow down metabolic reactions. talmazan.md This can lead to a better understanding of a drug's metabolic stability and can help in designing drugs with improved pharmacokinetic properties.

In the context of neurodegenerative diseases like Alzheimer's, where memantine is used, preclinical models are essential. nih.gov Studies have used memantine in animal models to investigate its neuroprotective effects. caymanchem.com For instance, research has shown memantine can attenuate Alzheimer's-like pathology and cognitive impairment in rat models. caymanchem.com this compound can be used in such models to more accurately study the drug's transport across the blood-brain barrier and its distribution within different brain regions. researchgate.netfrontiersin.org

Furthermore, the ability to trace the labeled compound allows for detailed mechanistic studies. For example, it can help elucidate the specific interactions between the drug and its target, the NMDA receptor, and how this interaction influences downstream signaling pathways involved in neurotoxicity. nih.govmdpi.com This level of detail is critical for developing a deeper understanding of the pathophysiology of complex diseases and for identifying new therapeutic targets.

Development of Innovative Bioanalytical Techniques Tailored for Labeled Pharmaceutical Compounds

The increasing use of deuterated compounds like this compound necessitates the development of more sophisticated and sensitive bioanalytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the quantitative analysis of drugs and their metabolites in biological matrices. nih.govnih.gov

Several HPLC-MS/MS methods have been specifically developed and validated for the quantification of memantine in human plasma, often using Memantine-d6 as an internal standard to ensure accuracy and precision. nih.govnih.govresearchgate.net These methods are crucial for pharmacokinetic studies and for establishing bioequivalence between different formulations. nih.govnih.gov

Future advancements in this area are likely to focus on increasing sensitivity, allowing for the detection of even lower concentrations of the drug and its metabolites. criver.com Innovations in high-resolution accurate mass spectrometry (HRAMS) and automated data processing are enhancing the ability to identify and quantify metabolites, providing a more complete picture of a drug's metabolic profile. criver.com Additionally, the development of novel sample preparation techniques and derivatization agents continues to improve the efficiency and specificity of these bioanalytical methods. researchgate.net

Innovations in Bioanalytical Techniques:

| Technique | Application for Labeled Compounds | Potential Benefits |

| HPLC-MS/MS | Quantitative analysis of memantine in biological fluids using Memantine-d6 as an internal standard. nih.govnih.gov | High sensitivity, accuracy, and precision for pharmacokinetic studies. nih.gov |

| HRAMS | Qualitative and quantitative assessment of drug metabolites. criver.com | Improved identification and quantification of a wider range of metabolites. criver.com |

| Automated Data Processing | Streamlining the analysis of large datasets from mass spectrometry. criver.com | Increased throughput and data quality. criver.com |

| Novel Derivatization Agents | Enhancing the detection of compounds by spectrofluorimetric and other methods. researchgate.net | Improved sensitivity and specificity of analysis. researchgate.net |

These ongoing developments in bioanalytical science are essential for fully harnessing the potential of deuterated compounds in pharmaceutical research and development.

Q & A

Q. How is Memantine-d6 Hydrochloride synthesized and validated for research use?

this compound is synthesized by replacing six hydrogen atoms in the parent compound (Memantine HCl) with deuterium at specific methyl groups. Validation involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>97% deuterium incorporation) and structural integrity. Quantitative methods like reverse-phase HPLC coupled with UV detection or tandem mass spectrometry (LC-MS/MS) are used to verify chemical stability and absence of impurities .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

LC-MS/MS is the gold standard due to its sensitivity and specificity. For example, a validated method uses a C18 column with a mobile phase of methanol and ammonium formate (pH 3.5). This compound is detected via multiple reaction monitoring (MRM) transitions (e.g., m/z 221.1 → 146.1 for quantification). Method validation parameters include linearity (50–5000 pg/mL), intra-day precision (<10% CV), and recovery (>85%) using deuterated analogs as internal standards .

Q. How should researchers design in vitro experiments to study NMDA receptor antagonism using this compound?

Use primary neuronal cultures or transfected HEK293 cells expressing human NMDA receptors. Pre-incubate cells with Memantine-d6 (1–10 µM) to assess non-competitive inhibition via patch-clamp electrophysiology. Compare IC50 values to non-deuterated Memantine HCl to evaluate isotopic effects on receptor binding kinetics. Include negative controls (vehicle-only) and positive controls (e.g., MK-801) .

Advanced Research Questions

Q. How does deuteration affect the metabolic stability of this compound compared to its non-deuterated counterpart?

Deuteration slows hepatic metabolism by inhibiting cytochrome P450 (CYP) enzymes, particularly CYP2B6. In vitro assays using human liver microsomes show a 2.3-fold increase in half-life (t½) for Memantine-d6 versus Memantine HCl. Kinetic isotope effects (KIE) are calculated using substrate depletion rates, with deuterium substitution reducing Vmax by 40% without altering Km .

Q. What strategies optimize the use of this compound as an internal standard in pharmacokinetic studies?

Co-administer Memantine-d6 with the non-deuterated drug in animal models (e.g., Sprague-Dawley rats) to correct for matrix effects. Use a stable isotope dilution assay (SIDA) with a deuterium-labeled internal standard to minimize ion suppression in MS. Validate cross-reactivity by spiking plasma samples with both compounds and confirming distinct MRM transitions .

Q. How can researchers resolve discrepancies in NMDA receptor affinity data between this compound and Memantine HCl?

Discrepancies may arise from isotopic effects on binding kinetics. Perform Schild analysis using increasing concentrations of glutamate/glycine agonists to determine if deuteration alters non-competitive inhibition. Radioligand binding assays (e.g., [³H]-MK-801 displacement) with synaptic membrane preparations can quantify changes in Kd and Bmax. Control for batch-to-batch variability in deuterated synthesis .

Q. What experimental designs mitigate batch-dependent variability in deuterated Memantine formulations?

Implement orthogonal analytical methods:

- Thermogravimetric analysis (TGA) to assess hygroscopicity differences.

- X-ray diffraction (XRD) to confirm crystalline structure consistency.

- In vitro dissolution testing (pH 1.2–6.8 buffers) to compare release profiles. Adjust granulation parameters (e.g., excipient ratios) if variability exceeds ±5% .

Methodological Best Practices

- Metabolic Pathway Analysis : Use hepatocyte incubations with Memantine-d6 and UPLC-QTOF-MS to identify deuterium-retaining metabolites, confirming metabolic soft spots .

- Receptor Binding Assays : Combine electrophysiology with molecular docking simulations to map deuterium-induced conformational changes in NMDA receptor subunits .

- Data Contradiction Resolution : Apply Bland-Altman plots to compare inter-laboratory affinity measurements, ensuring calibration with NIST-traceable reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.